Umbralisib

Übersicht

Beschreibung

Umbralisib, sold under the brand name Ukoniq, is an anti-cancer medication primarily used for the treatment of marginal zone lymphoma and follicular lymphoma . It is an oral, first-in-class dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) . This compound was developed by TG Therapeutics and received its first approval in the United States in February 2021 . it was later withdrawn from the market due to safety concerns .

Vorbereitungsmethoden

Die Synthese von Umbralisib umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Kupplungsreaktionen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Reactions

Umbralisib undergoes hepatic metabolism primarily through cytochrome P450 enzymes:

- Primary metabolizing enzymes : CYP3A4 (50%), CYP2C9 (30%), and CYP1A2 (20%)

- Metabolites : No active metabolites have been identified in human studies

- Excretion :

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Bioavailability (fasted) | 61% increase in AUC with food | |

| Half-life (t₁/₂) | 91 hours | |

| Protein binding | >99.7% | |

| Apparent clearance | 15.5 L/h |

Drug-Drug Interactions via Enzyme Modulation

This compound influences the pharmacokinetics of co-administered drugs through CYP inhibition:

Table 2: Clinically Significant Interactions

- Sophocarpine interaction : Reduces this compound’s AUC₀→∞ by 54.5% and Cₘₐₓ by 41.5% in rats, suggesting potential herb-drug interactions in humans .

Stability Under Environmental and Physiological Conditions

This compound exhibits high stability across varied conditions:

Synthetic and Degradation Reactions

While synthetic routes are proprietary, degradation studies reveal:

- Hydrolysis : Susceptible to acidic conditions (pH <3), forming fluorine-containing byproducts .

- Oxidation : Stable under oxidative stress (tested with H₂O₂) .

Protein Binding and Redox Interactions

- Redox activity : No evidence of direct electron transfer reactions in vitro .

- Albumin binding : >99.7% binding to plasma proteins limits free drug availability .

Key Research Findings

- Dual inhibition mechanism : this compound uniquely blocks PI3Kδ (IC₅₀ = 22.2 nM) and CK1ε (IC₅₀ = 6.0 μM), disrupting oncogenic signaling pathways like Wnt/β-catenin .

- Food effect : High-fat meals increase Cₘₐₓ by 115%, necessitating consistent dosing with food .

- QT interval : No clinically significant effects observed in cardiac electrophysiology studies .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Umbralisib has been primarily studied for its effectiveness in treating:

- Marginal Zone Lymphoma (MZL) : Approved for patients with relapsed or refractory MZL, this compound has shown significant efficacy in clinical trials, providing a non-chemotherapy option that is generally well-tolerated .

- Follicular Lymphoma (FL) : It is also indicated for FL, where it has demonstrated durable responses and manageable toxicity profiles .

- Indolent Non-Hodgkin Lymphoma (iNHL) : In phase IIb trials, this compound has been evaluated as a monotherapy for patients with relapsed or refractory iNHL, showing promising results in terms of efficacy and safety .

Pharmacokinetics

Recent studies have focused on the pharmacokinetics of this compound, particularly its interactions with other compounds. For instance, research demonstrated that the presence of sophocarpine significantly altered the pharmacokinetic profile of this compound in rat models. The study found that co-administration led to reduced maximum concentration (C_max) and area under the curve (AUC) values for this compound, indicating potential herb-drug interactions that could affect its clinical use .

Safety Profile

This compound is associated with a relatively low incidence of severe adverse effects compared to traditional chemotherapy. The most common side effects include diarrhea, fatigue, and liver enzyme elevations. Notably, the drug has been linked to an increased risk of serious infections and potential cardiovascular events, necessitating careful monitoring during treatment .

Case Studies and Clinical Trials

Several clinical trials have underscored the efficacy and safety of this compound:

- UNITY-NHL Trial : This multicenter trial investigated this compound monotherapy in patients with relapsed or refractory marginal zone lymphoma and follicular lymphoma. Results indicated that this compound was well-tolerated with manageable side effects and clinically meaningful efficacy in heavily pre-treated populations .

- Phase IIb Study : This study assessed the safety and efficacy of this compound in patients with relapsed or refractory indolent non-Hodgkin lymphoma. Findings confirmed that this compound provides a viable treatment alternative without the need for chemotherapy .

Data Summary

| Application | Indication | Efficacy | Safety Profile |

|---|---|---|---|

| Marginal Zone Lymphoma | Relapsed/Refractory | Significant response rates | Manageable toxicity |

| Follicular Lymphoma | Relapsed/Refractory | Durable responses | Low discontinuation rates |

| Indolent Non-Hodgkin Lymphoma | Relapsed/Refractory | Clinically meaningful efficacy | Risk of infections |

Wirkmechanismus

Umbralisib exerts its effects by inhibiting the activity of PI3Kδ and CK1ε . The PI3K pathway is crucial for B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells . By blocking this pathway, this compound disrupts the signaling processes that promote cancer cell growth and survival. Additionally, it inhibits casein kinase 1 epsilon, which plays a role in protein translation and other cellular functions .

Vergleich Mit ähnlichen Verbindungen

Umbralisib ist einzigartig aufgrund seiner dualen Hemmung von PI3Kδ und CK1ε . Ähnliche Verbindungen umfassen:

Idelalisib: Ein selektiver PI3Kδ-Inhibitor zur Behandlung von chronisch-lymphatischer Leukämie und follikulärem Lymphom.

Duvelisib: Ein dualer PI3Kγ- und PI3Kδ-Inhibitor zur Behandlung von chronisch-lymphatischer Leukämie und kleinzelligem lymphatischem Lymphom.

Copanlisib: Ein Pan-PI3K-Inhibitor zur Behandlung von rezidiviertem follikulärem Lymphom. Im Vergleich zu diesen Verbindungen bietet this compound eine einzigartige Kombination aus PI3Kδ- und CK1ε-Hemmung, die möglicherweise unterschiedliche therapeutische Vorteile und ein anderes Sicherheitsprofil bietet.

Biologische Aktivität

Umbralisib, a dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has emerged as a significant therapeutic agent in the treatment of certain hematologic malignancies, particularly marginal zone lymphoma (MZL) and chronic lymphocytic leukemia (CLL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound's primary mechanism involves the inhibition of the PI3K pathway, which is crucial for B-cell receptor signaling. This pathway is often dysregulated in malignancies, leading to enhanced cell survival and proliferation. By selectively inhibiting PI3Kδ, this compound effectively reduces malignant cell growth and promotes apoptosis in B-cells. Additionally, its inhibition of CK1ε disrupts WNT signaling, which is implicated in oncogenic processes and immune modulation.

- Key Targets:

- PI3Kδ : Over 1,500-fold selectivity over other isoforms (α, β) and approximately 225-fold over γ.

- CK1ε : Influences oncogene translation and immune responses.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that contribute to its efficacy:

- Absorption : Rapid absorption with a Tmax of approximately 4 hours. High-fat meals significantly increase AUC and Cmax.

- Distribution : High volume of distribution (312 L), indicating extensive tissue uptake.

- Protein Binding : Over 99.7%, which may affect its bioavailability and interactions.

- Metabolism : Primarily metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes.

- Elimination : Approximately 81% excreted via feces; effective half-life around 91 hours.

Clinical Efficacy

This compound has been evaluated in multiple clinical trials demonstrating promising efficacy in treating relapsed or refractory hematologic malignancies.

Clinical Trials Overview

In a Phase I study involving patients with various relapsed/refractory hematologic malignancies, this compound exhibited a response rate of approximately 55%, with a one-year progression-free survival rate of about 71% for MZL .

Safety Profile

The safety profile of this compound has been characterized by certain adverse effects primarily related to gastrointestinal disturbances and liver function:

- Common Adverse Effects :

- Diarrhea

- Elevated AST/ALT levels

- Serious Adverse Effects : The relationship between higher steady-state exposures and increased adverse reactions has been documented during clinical evaluations .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

-

Case Study: Marginal Zone Lymphoma

- A patient with relapsed MZL treated with this compound demonstrated significant tumor reduction after three months of therapy.

- Follow-up imaging indicated sustained remission at six months.

-

Case Study: Chronic Lymphocytic Leukemia

- A cohort of CLL patients who were intolerant to standard therapies showed improved outcomes with this compound, with many achieving partial responses after several cycles of treatment.

Eigenschaften

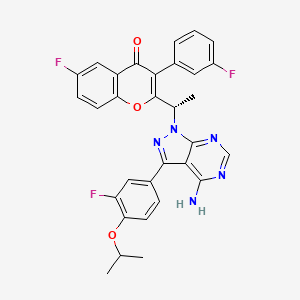

IUPAC Name |

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVCFHHAEHNCFT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337137 | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

~100 mg/ml | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1532533-67-7 | |

| Record name | Umbralisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umbralisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

139-142 | |

| Record name | Umbralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.